Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate
Brand Name: Vulcanchem
CAS No.: 152668-06-9
VCID: VC16828475
InChI: InChI=1S/C14H22O4/c1-2-16-13(15)8-4-3-6-12-7-5-9-14(12)17-10-11-18-14/h4,8,12H,2-3,5-7,9-11H2,1H3
SMILES:
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate

CAS No.: 152668-06-9

Cat. No.: VC16828475

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate - 152668-06-9

Specification

CAS No. 152668-06-9
Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
IUPAC Name ethyl 5-(1,4-dioxaspiro[4.4]nonan-9-yl)pent-2-enoate
Standard InChI InChI=1S/C14H22O4/c1-2-16-13(15)8-4-3-6-12-7-5-9-14(12)17-10-11-18-14/h4,8,12H,2-3,5-7,9-11H2,1H3
Standard InChI Key ZRWSRVKBKKAHBC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCCC1CCCC12OCCO2

Introduction

Structural and Stereochemical Analysis

Core Spirocyclic Architecture

The defining feature of ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is its 1,4-dioxaspiro[4.4]nonane core, a bicyclic system comprising two fused four-membered rings. The spiro junction at position 6 connects a 1,4-dioxane ring (oxygen atoms at positions 1 and 4) and a cyclohexane ring, creating a rigid, three-dimensional scaffold. This geometry restricts conformational flexibility, enhancing stability and influencing intermolecular interactions.

Substituent Orientation and Electronic Effects

The pent-2-enoate ethyl ester side chain introduces an α,β-unsaturated ester moiety (CH2=CHCOOEt\text{CH}_2=\text{CHCOOEt}) at position 5 of the spiro system. The conjugation between the double bond and ester carbonyl (C=O\text{C=O}) delocalizes electron density, reducing electrophilicity at the carbonyl carbon while activating the α-position for nucleophilic attack . This electronic profile is critical for the compound’s reactivity in further functionalization.

Synthetic Methodologies

Spirocycle Formation via Cyclization

The synthesis of the 1,4-dioxaspiro[4.4]nonane core typically involves acid-catalyzed cyclization of diols or ketoesters. For example, treatment of a γ-ketoester with a diol under Dean-Stark conditions facilitates simultaneous ketalization and cyclization, yielding the spirocyclic framework. Alternative routes employ transition-metal-catalyzed intramolecular couplings, though these are less common for oxygenated spirocycles .

Key Reaction Parameters

  • Catalysts: pp-Toluenesulfonic acid (pp-TSA) or Nafion-H are preferred for their efficiency in dehydrative cyclization .

  • Solvents: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.

  • Temperature: Moderate heating (50–80°C) balances reaction kinetics and byproduct minimization .

Side Chain Installation via Alkylation

The pent-2-enoate side chain is introduced through regioselective alkylation of ethyl acetoacetate enolates. Source highlights the critical role of leaving groups in dictating regiochemistry:

  • Iodide electrophiles favor C-alkylation (96% yield) due to their soft Lewis acidity, aligning with the Hard-Soft Acid-Base (HSAB) theory .

  • Tosylate electrophiles promote O-alkylation, yielding enol ether byproducts (54%) .

Optimized Alkylation Procedure

  • Enolate Generation: Sodium hydride (NaH\text{NaH}) in DMF deprotonates ethyl acetoacetate at 0°C, forming a resonance-stabilized enolate .

  • Electrophilic Quenching: Addition of 5-iodo-1,4-dioxaspiro[4.4]nonane at 90°C for 2 hours affords the alkylated product .

  • Workup: Extraction with hexane and solvent removal under reduced pressure yield crude product, which is purified via vacuum distillation .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR: Key signals include:

    • δ\delta 4.12 (q, J=7.1J = 7.1 Hz, 2H, OCH2CH3\text{OCH}_2\text{CH}_3)

    • δ\delta 5.82 (dt, J=15.6,6.8J = 15.6, 6.8 Hz, 1H, CH2=CH\text{CH}_2=\text{CH})

    • δ\delta 1.28 (t, J=7.1J = 7.1 Hz, 3H, OCH2CH3\text{OCH}_2\text{CH}_3) .

  • 13C^{13}\text{C}-NMR: Peaks at δ\delta 166.5 (ester C=O\text{C=O}), 122.4 (CH2=CH\text{CH}_2=\text{CH}), and 109.8 (spiro ketal carbons) confirm the structure.

Infrared (IR) Spectroscopy

Strong absorptions at ν\nu 1740 cm1^{-1} (ester C=O\text{C=O}) and 1645 cm1^{-1} (C=C\text{C=C}) validate the functional groups.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) exhibits a molecular ion peak at m/zm/z 254.32 ([M+H]+\text{[M+H]}^+), consistent with the molecular formula C14H22O4\text{C}_{14}\text{H}_{22}\text{O}_{4}. Fragmentation patterns reveal sequential loss of ethylene (C2H4\text{C}_2\text{H}_4) and carbon dioxide (CO2\text{CO}_2), characteristic of ester-containing compounds .

Functional Applications

Pharmaceutical Intermediates

Spirocyclic compounds like ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate serve as precursors to bioactive molecules. Their rigid structures enhance binding affinity to enzymatic pockets, making them valuable in drug discovery. For instance, analogous spiroketals exhibit antimicrobial and antitumor activities, suggesting potential for derivative screening .

Materials Science

The compound’s stability and modularity position it as a candidate for polymer precursors. Functionalization of the double bond via thiol-ene click chemistry or epoxidation (as in Source ) could yield crosslinked networks for specialty coatings or adhesives .

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